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Introduction

Ferutinin is a natural sesquiterpene ester, primarily isolated from plants of the Ferula genus,
such as Ferula communis, Ferula ovina, and Ferula hermonis.[1] This bioactive compound has
garnered significant interest in the scientific community due to its diverse pharmacological
activities. Exhibiting a dual, dose-dependent nature, ferutinin acts as an antioxidant and
cytoprotective agent at low concentrations, while demonstrating pro-oxidant and cytotoxic
effects at higher doses.[2] Its pharmacological profile is extensive, encompassing estrogenic,
anti-inflammatory, antiproliferative, and anticancer properties.[1][3] This technical guide
provides a comprehensive overview of the pharmacological profile of ferutinin, with a focus on
its quantitative data, experimental methodologies, and modulation of key signaling pathways.

Quantitative Pharmacological Data

The biological activity of ferutinin has been quantified across various experimental models.
These data are summarized below to provide a clear comparison of its potency and selectivity.

Cytotoxicity: IC50 Values

Ferutinin has demonstrated cytotoxic effects against a range of cancer cell lines, with varying
degrees of potency. Notably, it tends to show a degree of selectivity for cancer cells over
normal cell lines.
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Cell Line Cell Type IC50 (pM) Reference(s)
Human Breast

MCE-7 ) 1, 30, 67-81 [41[5]
Adenocarcinoma
Human Urothelial

TCC ) 67-81 [1]
Carcinoma
Human Colon

HT29 ) 67-81 [1]
Adenocarcinoma
Murine Colon

CT26 ] 67-81 [1]
Carcinoma
Human Prostate

PC-3 16.7 [1]
Cancer
Human Breast

MDA-MB-231 Adenocarcinoma >30 [4]
(ER-)
Human Foreskin

HFF3 ] 98 [1]
Fibroblast (Normal)
Murine Embryonic

NIH/3T3 136 [1]

Fibroblast (Normal)

Estrogen Receptor Binding Affinity

Ferutinin is classified as a phytoestrogen and exhibits binding affinity for both estrogen

receptor alpha (ERa) and estrogen receptor beta (ER[).

Binding Affinity (Ki

Receptor Notes Reference(s)
or IC50)
ERa IC50 =33.1 nM Agonist activity [6]
Agonist/Antagonist
ERB IC50 = 180.5 nM o [6]
activity
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In Vivo Toxicity

While comprehensive toxicological data such as LD50 and NOAEL values for pure ferutinin
are not readily available in the reviewed literature, some studies have provided insights into its
in vivo effects. For instance, in a study comparing ferutinin with cisplatin in BALB/c mice with
tumors, ferutinin administration did not produce significant alterations in liver and spleen
tissues, unlike cisplatin.[7] Another study in mice noted that high doses of ferutinin aggravated
strychnine toxicity, suggesting a dose-dependent increase in toxicity.[6] Doses of 500 and 1000
ng/kg administered to mice in one study were used to evaluate pathomorphological alterations.

[8]

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion
(ADME) of ferutinin are limited in the currently available literature. Further research is required
to fully characterize its pharmacokinetic profile.

Key Signaling Pathways Modulated by Ferutinin

Ferutinin exerts its diverse pharmacological effects by modulating several key intracellular
signaling pathways.

Wnt/B-catenin Signaling Pathway

Ferutinin has been shown to activate the canonical Wnt/p-catenin signaling pathway, which is
crucial for osteogenic differentiation. By inhibiting the "destruction complex" (composed of Axin,
APC, and GSK3p), ferutinin prevents the phosphorylation and subsequent degradation of 3-
catenin.[1] This allows -catenin to accumulate in the cytoplasm and translocate to the nucleus,
where it activates the transcription of target genes involved in osteoblastogenesis.[1][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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